GPR35 Antagonism: A Null Phenotype Differentiating from Class-Level Agonism
In a BRET-based GPR35 antagonism assay using human GPR35 SPASM sensor-expressing cells, CAS 1798542-95-6 was tested at concentrations up to 100 µM and showed no inhibitory activity (classified as 'inactive') [1]. This is a key differentiator from known GPR35-active sulfonamides and agonists like zaprinast, which are active in the same assay system at micromolar concentrations [1]. This null result provides evidence against off-target liability at GPR35, a receptor implicated in inflammatory bowel disease and pain [1].
| Evidence Dimension | GPR35 Antagonism (Inhibition of zaprinast-induced BRET signal) |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (positive control): IC50 < 10 µM; Zaprinast (agonist): EC50 in low micromolar range |
| Quantified Difference | Target compound shows no measurable antagonism up to 100 µM, while the reference antagonist is active at 10 µM. |
| Conditions | Human GPR35 SPASM sensor BRET assay; agonist challenge with 300 µM zaprinast; positive control 10 µM CID2745687 |
Why This Matters
Demonstrates selectivity against GPR35, reducing the probability of confounding off-target effects in assays where this receptor is expressed.
- [1] ECBD Assay EOS300038. GPR35 Antagonism. Result for EOS38822: Inactive. Accessed 2026. View Source
